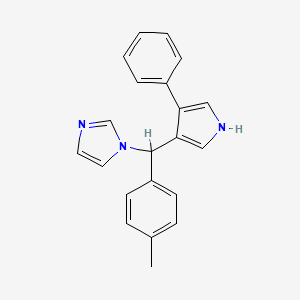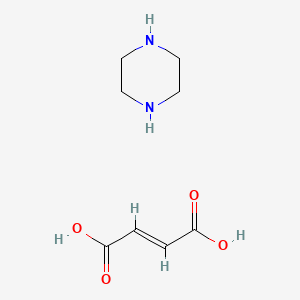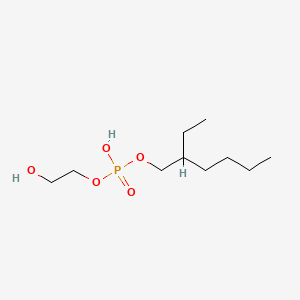
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is an organophosphorus compound with the chemical formula C10H23O5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various phosphoric acid esters and organophosphorus compounds, which have applications in different industries .
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a surfactant and emulsifier in biological studies.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a lubricant additive, antiwear additive, and in the extraction of rare earth metals .
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can integrate into cell membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Compared to similar compounds, 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate has unique properties due to the presence of both 2-ethylhexyl and 2-hydroxyethyl groups. This dual functionality allows it to act as both a surfactant and a reagent in various chemical reactions, making it versatile in its applications .
Propiedades
Número CAS |
85909-40-6 |
|---|---|
Fórmula molecular |
C10H23O5P |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11/h10-11H,3-9H2,1-2H3,(H,12,13) |
Clave InChI |
VCSZVNWYOBIYIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(O)OCCO |
Números CAS relacionados |
41205-89-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


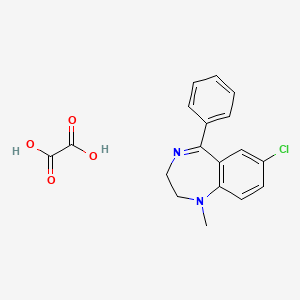
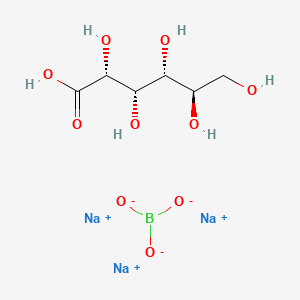
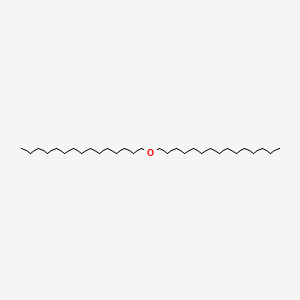
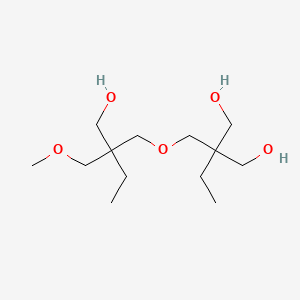
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
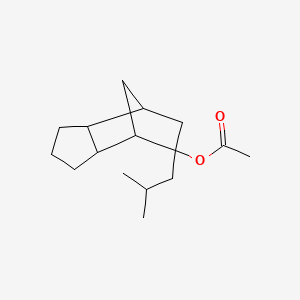
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
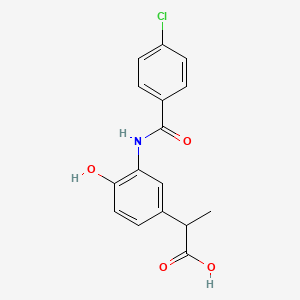
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
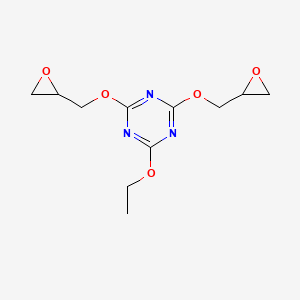
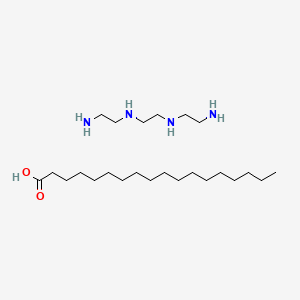
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
